![molecular formula C14H10BrN3 B10840295 2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine](/img/structure/B10840295.png)
2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine: is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by the presence of a bromophenyl group at the 2-position and a methyl group at the 7-position of the pyrido[2,3-d]pyrimidine core
准备方法
合成路线和反应条件
2-(3-溴苯基)-7-甲基吡啶并[2,3-d]嘧啶的合成可以通过多种合成路线实现。一种常见的方法是利用铃木-宫浦偶联反应,该反应是一种广泛应用的过渡金属催化的碳-碳键形成反应。 这种方法利用硼试剂和钯催化剂将芳基卤化物与芳基硼酸偶联 .
铃木-宫浦偶联反应:
工业生产方法
2-(3-溴苯基)-7-甲基吡啶并[2,3-d]嘧啶的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
2-(3-溴苯基)-7-甲基吡啶并[2,3-d]嘧啶会发生各种化学反应,包括:
取代反应: 在适当的条件下,3-溴苯基基团中的溴原子可以被其他亲核试剂(如胺或硫醇)取代。
氧化和还原反应: 该化合物可以发生氧化和还原反应,导致形成不同的氧化态和衍生物。
环化反应: 该化合物可以参与环化反应形成稠环体系。
常用试剂和条件
-
取代反应
试剂: 亲核试剂(如胺、硫醇)、碱(如NaOH)、溶剂(如DMF)。
条件: 反应混合物在回流状态下与亲核试剂和碱一起加热,直到取代反应完成。
-
氧化反应
试剂: 氧化剂(如KMnO4、H2O2)、溶剂(如水、醋酸)。
条件: 反应混合物在室温下搅拌或加热,具体取决于所用氧化剂。
-
还原反应
试剂: 还原剂(如NaBH4、LiAlH4)、溶剂(如乙醇、THF)。
条件: 反应混合物在室温下搅拌或加热,具体取决于所用还原剂。
主要产物
这些反应生成的主要产物包括取代衍生物、该化合物的氧化或还原形式以及稠环体系。
科学研究应用
2-(3-溴苯基)-7-甲基吡啶并[2,3-d]嘧啶具有广泛的科学研究应用,包括:
药物化学: 该化合物因其作为抗癌剂、抗菌剂和酶抑制剂的潜力而被研究.
生物学研究: 它被用于研究各种生物途径和分子靶点,包括蛋白激酶和受体.
化学生物学: 该化合物被用于化学生物学研究,以研究其与生物分子的相互作用及其对细胞过程的影响.
工业应用: 它被用于开发新材料和化学工艺,包括合成高级药物和农药.
作用机制
2-(3-溴苯基)-7-甲基吡啶并[2,3-d]嘧啶的作用机制涉及其与特定分子靶点和途径的相互作用。 该化合物已知会抑制各种酶和受体,包括酪氨酸激酶、磷脂酰肌醇3-激酶和雷帕霉素哺乳动物靶蛋白 . 这些相互作用导致细胞信号通路调节,从而抑制细胞增殖、诱导凋亡和其他生物学效应。
相似化合物的比较
2-(3-溴苯基)-7-甲基吡啶并[2,3-d]嘧啶可以与其他类似化合物进行比较,例如:
吡啶并[2,3-d]嘧啶衍生物: 这些化合物共享相同的核心结构,但连接到吡啶并[2,3-d]嘧啶环上的取代基不同。
吡啶并[3’,2’4,5]噻吩并[3,2-b]吡啶: 这些化合物具有稠合的噻吩环体系,并表现出类似的生物活性.
吡啶并[2,3-d][1,2,4]三唑并[4,3-a]嘧啶-5-酮: 这些化合物含有与吡啶并[2,3-d]嘧啶核心结构稠合的三唑环,并且正在研究其抗菌性能.
2-(3-溴苯基)-7-甲基吡啶并[2,3-d]嘧啶的独特之处在于其特定的取代模式,与其他类似化合物相比,这种模式赋予其独特的生物活性和化学反应性。
属性
分子式 |
C14H10BrN3 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H10BrN3/c1-9-5-6-11-8-16-13(18-14(11)17-9)10-3-2-4-12(15)7-10/h2-8H,1H3 |
InChI 键 |
QTHPZWOJWWROSA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NC(=NC=C2C=C1)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


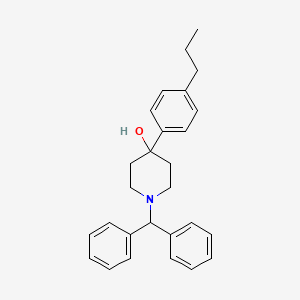

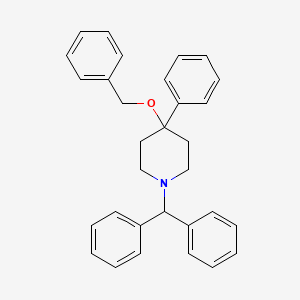
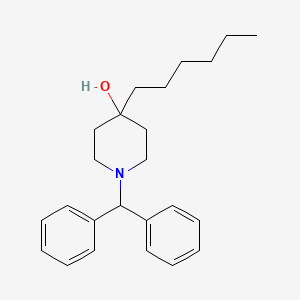
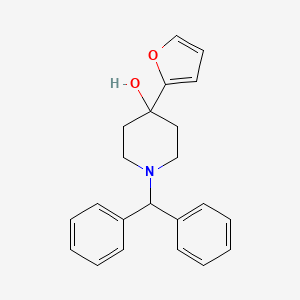

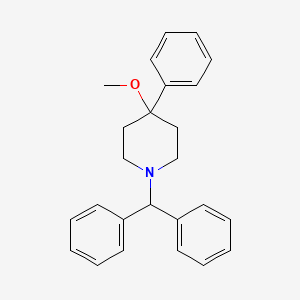
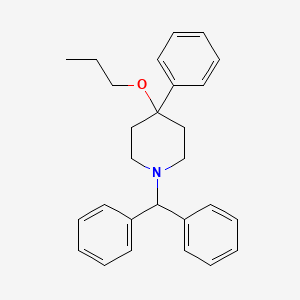
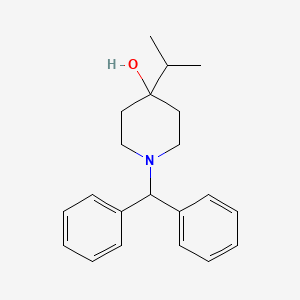
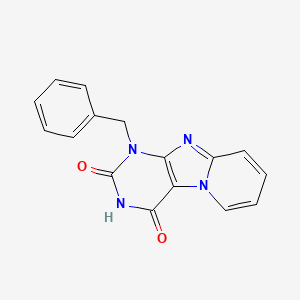
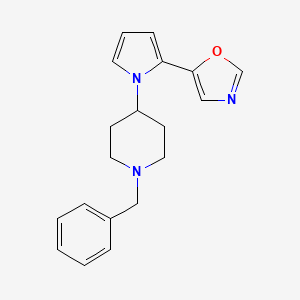
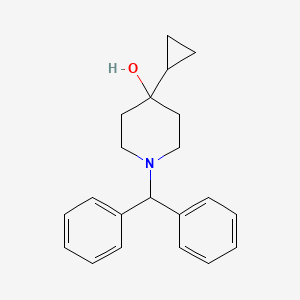
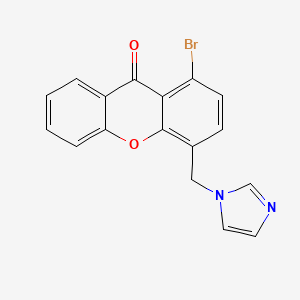
![2-(3,5-Dichlorophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840272.png)
